1-[5-(Hydroxymethyl)-1H-imidazol-2-yl]ethanone;hydrochloride

Sphingolipid Metabolism Enzymology Immunopharmacology

Select A6770 hydrochloride for direct, sub-nanomolar S1P lyase (S1PL) inhibition without requiring in vivo metabolic activation—a critical limitation of the prodrug THI and clinical candidate LX2931 (IC50 >100 µM). This orally bioactive tool compound induces robust lymphopenia in rodents and retains full potency in the presence of vitamin B6, enabling mechanistic studies under physiologically relevant conditions. Deploy as a high-sensitivity positive control in screening campaigns or for direct S1PL enzymatic assays at 0.1–0.5 µM working concentrations.

Molecular Formula C6H9ClN2O2
Molecular Weight 176.6
CAS No. 2411194-79-9
Cat. No. B2583137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-(Hydroxymethyl)-1H-imidazol-2-yl]ethanone;hydrochloride
CAS2411194-79-9
Molecular FormulaC6H9ClN2O2
Molecular Weight176.6
Structural Identifiers
SMILESCC(=O)C1=NC=C(N1)CO.Cl
InChIInChI=1S/C6H8N2O2.ClH/c1-4(10)6-7-2-5(3-9)8-6;/h2,9H,3H2,1H3,(H,7,8);1H
InChIKeyJXDVIQLWMKAZBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[5-(Hydroxymethyl)-1H-imidazol-2-yl]ethanone Hydrochloride (CAS 2411194-79-9) Procurement Overview


1-[5-(Hydroxymethyl)-1H-imidazol-2-yl]ethanone hydrochloride (CAS 2411194-79-9) is the hydrochloride salt of A6770, an imidazole ethanone derivative that functions as a potent sphingosine-1-phosphate (S1P) lyase (S1PL) inhibitor [1]. This compound is a key bioactive metabolite of the caramel food color component THI and directly inhibits S1PL, enabling both in vitro and in vivo applications in sphingolipid metabolism and immunological research [1].

Why 1-[5-(Hydroxymethyl)-1H-imidazol-2-yl]ethanone Hydrochloride Cannot Be Substituted with Generic Imidazole Analogs


Although several imidazole-based S1P lyase inhibitors are commercially available, the parent compound THI (2-acetyl-4-(tetrahydroxybutyl)imidazole) and clinical candidates like LX2931 lack direct, potent in vitro inhibitory activity against native S1PL. THI requires in vivo metabolic conversion to an active species, and LX2931 exhibits an IC50 over 100 µM, making them unsuitable for direct enzyme inhibition studies [1][2]. In contrast, A6770 hydrochloride directly inhibits S1PL at sub-nanomolar concentrations, providing the necessary pharmacological tool for mechanistic biochemistry and cellular pharmacology experiments.

Quantitative Differentiation Guide for 1-[5-(Hydroxymethyl)-1H-imidazol-2-yl]ethanone Hydrochloride


Sub-Nanomolar Direct S1P Lyase Inhibition Versus Inactive Prodrug THI

A6770 directly inhibits S1P lyase with an EC50 of <0.01 µM in IT-79MTNC3 cells, as determined by accumulation of the S1PL substrate [³H]dihydrosphingosine-1-phosphate. In the same experimental paradigm, the parent compound THI exhibits no detectable S1PL inhibition in cell-free or cell-based assays (IC50 > 100 µM) [1][2]. The hydrochloride salt delivers the identical active pharmacophore with defined counterion stoichiometry.

Sphingolipid Metabolism Enzymology Immunopharmacology

Unique Dual In Vitro/In Vivo S1P Lyase Activity Unattainable with THI

A6770 inhibits S1PL both in vitro (EC50 <0.01 µM) and in vivo following oral administration, inducing lymphopenia via S1PL blockade. THI, by contrast, is entirely inactive in cell-free and cell-based S1PL assays and must undergo metabolic conversion in vivo to generate the active A6770 species [1]. This distinction is quantitatively validated by the detection of A6770 in rat plasma after oral THI administration, confirming that A6770 is the pharmacologically active metabolite [1].

In Vivo Pharmacology Lymphopenia Drug Metabolism

> 100x Superior Potency Over 4-Deoxypyridoxine Phosphate at S1P Lyase

In matched IT-79MTNC3 cellular assays measuring [³H]dhS1P accumulation, A6770 inhibits S1P lyase with an EC50 of <0.01 µM, while 4-deoxypyridoxine phosphate, a vitamin B6 analog and S1PL inhibitor, requires concentrations of <1 µM to achieve comparable inhibition in the absence of vitamin B6. In the presence of vitamin B6, 4-deoxypyridoxine phosphate's EC50 rises to >100 µM, whereas A6770 retains sub-nanomolar potency .

Vitamin B6 Antagonism Inhibitor Selectivity Chemical Biology

Over 10,000-Fold Potency Advantage Versus Clinical-Stage S1PL Inhibitor LX2931

LX2931 (LX3305), a first-in-class, orally available clinical S1P lyase inhibitor, exhibits an IC50 greater than 100,000 nM (100 µM) for S1PL, as reported in the IUPHAR/BPS Guide to Pharmacology. In contrast, A6770 achieves an EC50 of <0.01 µM in cellular S1PL inhibition assays, representing a greater than 10,000-fold higher potency [1][2]. The hydrochloride salt further ensures high purity (≥98%) and accurate dosing.

Drug Discovery Preclinical Development Autoimmune Disease

High-Impact Application Scenarios for 1-[5-(Hydroxymethyl)-1H-imidazol-2-yl]ethanone Hydrochloride Based on Quantitative Evidence


Direct In Vitro S1P Lyase Inhibition Assays in Sphingolipid Research

Use A6770 hydrochloride directly in cell-free or cell-based S1PL enzymatic assays. Its sub-nanomolar EC50 enables robust target engagement without the need for in vivo metabolic activation, a limitation of the prodrug THI [1]. Typical working concentrations start at 0.1–0.5 µM for full S1PL inhibition in IT-79MTNC3 cellular systems [1].

In Vivo Induction of Lymphopenia for Immunological Studies

Orally administer A6770 hydrochloride to rodents to induce S1P lyase-dependent lymphopenia. The compound is orally bioactive, directly inhibits the enzyme, and the lymphopenic effect has been confirmed in both rats and mice, providing a rapid and reproducible immunomodulation protocol [1].

Reference Inhibitor for High-Throughput Screening of Novel S1PL Inhibitors

Deploy A6770 hydrochloride as a positive control in screening campaigns for next-generation S1P lyase inhibitors. Its >10,000-fold potency advantage over clinical candidates like LX2931 makes it an ideal benchmark for establishing assay sensitivity and evaluating the efficacy of new chemical entities [1][2].

Investigating Vitamin B6-Independent S1P Lyase Pathways

Utilize A6770 hydrochloride to study S1PL biology under conditions where vitamin B6-dependent inhibitors (e.g., 4-deoxypyridoxine phosphate) lose potency. A6770 retains full efficacy in the presence of vitamin B6, enabling experiments under physiologically relevant conditions [1][2].

Quote Request

Request a Quote for 1-[5-(Hydroxymethyl)-1H-imidazol-2-yl]ethanone;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.